1-[2-(Pyridin-3-yl)phenyl]ethanone
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Overview
Description
1-[2-(Pyridin-3-yl)phenyl]ethanone, also known as 2-Phenyl-1-(pyridin-3-yl)ethanone, is an organic compound with the molecular formula C13H11NO. This compound is characterized by the presence of a phenyl group and a pyridinyl group attached to an ethanone backbone. It is a solid at room temperature and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-3-yl)phenyl]ethanone can be achieved through several methods. One common method involves the reaction of 2-bromopyridine with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with 3-pyridinecarboxaldehyde to form the desired product. This reaction is usually performed in an anhydrous ether solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Pyridin-3-yl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-[2-(Pyridin-3-yl)phenyl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-3-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Similar structure but lacks the phenyl group.
2-Phenyl-1-(pyridin-2-yl)ethanone: Similar structure but with the pyridinyl group at a different position.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone: Similar structure with additional substituents.
Uniqueness
1-[2-(Pyridin-3-yl)phenyl]ethanone is unique due to the specific positioning of the phenyl and pyridinyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not observed in similar compounds .
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(2-pyridin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-6-2-3-7-13(12)11-5-4-8-14-9-11/h2-9H,1H3 |
InChI Key |
ATYHPHFCJWYNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Origin of Product |
United States |
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